molecular formula C13H9ClN2 B161604 2-Chloro-6-methyl-5-phenylnicotinonitrile CAS No. 10176-63-3

2-Chloro-6-methyl-5-phenylnicotinonitrile

Cat. No. B161604
Key on ui cas rn: 10176-63-3
M. Wt: 228.67 g/mol
InChI Key: IKKNXDBSPNSUOA-UHFFFAOYSA-N
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Patent
US05010086

Procedure details

A mixture of 100.34 g 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one [Walker and Weaver, J. Org. Chem. 26, 4441 (1961)] and 192 ml phenylphosphonic dichloride (C6H5POCl2) was warmed to 160°-170° C. and kept at that temperature for about 16 hours. The reaction mixture was cooled and poured into ice water. The solid product was collected, dried in a vacuum oven and extracted with ether. The ether solution was concentrated, and the residue was washed with hexane and extracted with 300 ml 15% aqueous potassium bicarbonate. The resulting solid was dried in a vacuum oven to give 92.71 g (85%) 2-chloro-3-cyano-6-methyl-5-phenylpyridine, m.p. 134°-135° C.
Quantity
100.34 g
Type
reactant
Reaction Step One
Quantity
192 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]([CH3:15])=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)#[N:2].C1(P(Cl)([Cl:25])=O)C=CC=CC=1>>[Cl:25][C:4]1[C:3]([C:1]#[N:2])=[CH:8][C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:6]([CH3:15])[N:5]=1

Inputs

Step One
Name
Quantity
100.34 g
Type
reactant
Smiles
C(#N)C=1C(NC(=C(C1)C1=CC=CC=C1)C)=O
Name
Quantity
192 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 160°-170° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solid product was collected
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was concentrated
WASH
Type
WASH
Details
the residue was washed with hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml 15% aqueous potassium bicarbonate
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC(=C(C=C1C#N)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 92.71 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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